Hexyl Chlorocarbonate-d13: A Technical Guide for Researchers
Hexyl Chlorocarbonate-d13: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl chlorocarbonate-d13 is the deuterium-labeled form of hexyl chlorocarbonate. In this isotopologue, the thirteen hydrogen atoms on the hexyl group are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using mass spectrometry and nuclear magnetic resonance spectroscopy. Its primary application is as an internal standard in research and drug development, where precise quantification of target analytes is essential. Deuterium labeling provides a distinct mass shift from the endogenous, non-labeled counterpart, allowing for accurate differentiation and quantification while maintaining nearly identical chemical and physical properties.[1][2]
Chemical and Physical Properties
Hexyl chlorocarbonate-d13 is a deuterated derivative of hexyl chlorocarbonate, a reactive compound used as a derivatizing agent. The introduction of thirteen deuterium atoms significantly increases its molecular weight, which is a key feature for its use as an internal standard in mass spectrometry.
| Property | Value | Reference |
| Chemical Formula | C₇D₁₃ClO₂ | [1] |
| Molecular Weight | 177.71 g/mol | [1] |
| CAS Number | 2708278-38-8 | [1] |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | Liquid | |
| Unlabeled CAS | 6092-54-2 | [1] |
Synthesis
The synthesis of hexyl chlorocarbonate-d13 typically involves a two-step process. The first step is the synthesis of deuterated hexanol (hexanol-d13). This can be achieved through various methods, such as the reduction of a deuterated hexanoic acid derivative. The resulting deuterated hexanol is then reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to yield hexyl chlorocarbonate-d13. Careful control of reaction conditions is necessary to ensure high purity and yield.
Applications in Research and Drug Development
The primary application of Hexyl chlorocarbonate-d13 is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
As a derivatizing agent, its unlabeled counterpart, hexyl chlorocarbonate, is used to improve the chromatographic properties and mass spectrometric detection of various polar analytes, including amino acids, neurotransmitters, and pharmaceuticals. In such applications, Hexyl chlorocarbonate-d13 can be used as an internal standard to correct for variability in the derivatization reaction and sample analysis.
Experimental Protocols
The following is a generalized experimental protocol for the use of Hexyl chlorocarbonate-d13 as an internal standard for the quantification of a target analyte in a biological matrix using GC-MS. This protocol is representative and may require optimization for specific applications.
Sample Preparation and Derivatization
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Sample Collection: Collect the biological sample (e.g., plasma, urine, tissue homogenate) according to standard procedures.
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Internal Standard Spiking: Add a known amount of Hexyl chlorocarbonate-d13 solution (in an appropriate solvent) to the sample.
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Analyte Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
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Derivatization:
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Adjust the pH of the extract to basic conditions (pH ~9) using a suitable buffer.
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Add a solution of hexyl chlorocarbonate (non-labeled) to derivatize the target analyte. The reaction is typically rapid and can be performed at room temperature.
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Vortex or shake the mixture to ensure complete reaction.
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Extraction of Derivatives: Extract the derivatized analyte and the internal standard into an organic solvent (e.g., hexane, ethyl acetate).
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Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
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Gas Chromatograph (GC) Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injection Mode: Splitless injection.
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Injector Temperature: 250-280 °C.
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Oven Temperature Program: An initial temperature of 60-80 °C, followed by a temperature ramp to 280-300 °C.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS) Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the derivatized analyte and Hexyl chlorocarbonate-d13.
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Data Analysis
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Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized analyte and Hexyl chlorocarbonate-d13.
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Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
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Quantification: Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.
Analytical Data
Mass Spectrometry
The mass spectrum of Hexyl chlorocarbonate-d13 will exhibit a molecular ion peak and fragmentation pattern shifted by +13 m/z units compared to its non-deuterated analog. The fragmentation of chloroformates is characterized by the loss of the chlorine atom and subsequent fragmentation of the alkyl chain.
Expected Fragmentation Pattern for Hexyl chlorocarbonate-d13:
Based on the fragmentation of hexyl chlorocarbonate, the following key fragments are expected for the d13 analog:
| m/z (relative abundance) | Fragment |
| 178/180 | [C₇D₁₃ClO₂]⁺ (Molecular ion) |
| 143 | [C₇D₁₃O₂]⁺ |
| 97 | [C₆D₁₃]⁺ |
| 83 | [C₅D₁₁]⁺ |
| 69 | [C₄D₉]⁺ |
| 55 | [C₃D₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a ¹H NMR spectrum, Hexyl chlorocarbonate-d13 will show a significant reduction or absence of signals in the regions corresponding to the hexyl group protons (typically 0.9-4.2 ppm). Any residual proton signals in these regions would be due to incomplete deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The carbonyl carbon signal will remain a singlet.
Visualizations
Caption: Experimental workflow for quantitative analysis using Hexyl chlorocarbonate-d13.
Caption: Logical relationship for quantification using an internal standard.
